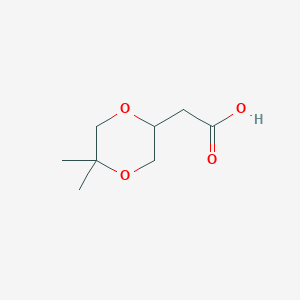

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid

描述

属性

IUPAC Name |

2-(5,5-dimethyl-1,4-dioxan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)5-11-6(4-12-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAIVJNTBLGJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CO1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism

- DHA Activation : DHA dimer (1.01 g, 5.6 mmol) is suspended in dioxane (2 mL) and heated to 60°C under argon.

- Orthoester Addition : Trialkyl orthoacetate (23 mmol) is introduced, followed by acetic acid (125 μL, 20 mol%) as a catalyst.

- Cyclization : The mixture stirs for 8 hours, yielding the 1,4-dioxane ring via ketal formation.

- Side-Chain Introduction : Acetic acid is appended through nucleophilic substitution or ester hydrolysis.

Optimization Insights

- Catalyst Screening : Acetic acid outperforms Lewis acids (e.g., ZnCl₂) and other Brønsted acids (e.g., camphorsulfonic acid), achieving 80% yield under mild conditions.

- Solvent Effects : Dioxane enhances ring closure efficiency compared to polar aprotic solvents.

Coupling of 1,4-Dioxane Intermediates with Acetic Acid Precursors

An alternative approach involves pre-forming the 1,4-dioxane core followed by coupling with an acetic acid derivative. This method, inspired by adenosine analog synthesis, employs:

Glycosylation and Acetylation

- Core Synthesis : (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-acetyloxy-1,4-dioxane is prepared via cyclization of protected glycols.

- Esterification : The acetyloxy group is hydrolyzed to hydroxyl using aqueous NaOH, followed by reaction with bromoacetic acid under Mitsunobu conditions.

- Deprotection : Acidic removal of protecting groups (e.g., tert-butyl esters) yields the target carboxylic acid.

Yield and Stereochemical Considerations

- Anomeric Control : Trans-cis ratios (4:1) influence final product purity, necessitating chromatographic separation.

- Overall Yield : Multi-step sequences typically achieve 23–51% yields due to intermediate purification losses.

Patent-Based Cyclocondensation Methods

The patent US5278313A discloses a scalable process for 1,3-dioxane derivatives, adaptable to this compound:

Key Steps

Process Advantages

- Scalability : Batch reactions achieve kilogram-scale production with minimal byproducts.

- Cost Efficiency : Commodity chemicals (e.g., ethylene glycol, ketones) reduce raw material costs.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

| Method | Catalyst | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Acetic acid | 80% | Low | Moderate |

| Coupling | Pyrrolidine/TMSOTf | 23–51% | High | Low |

| Patent Cyclocondensation | p-TsOH | 65–75% | Moderate | High |

Key Observations :

化学反应分析

Types of Reactions

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the dioxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: This compound has a similar dioxane ring structure but differs in the presence of a benzaldehyde group instead of an acetic acid moiety.

1,4-Dioxane-2,5-dione: This compound features a dioxane ring with two ketone groups, making it structurally similar but functionally different.

Uniqueness

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid is unique due to its combination of a dioxane ring and an acetic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid is a chemical compound characterized by the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. Its unique structure, featuring a six-membered dioxane ring and an acetic acid moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure is defined by:

- Dioxane Ring : A six-membered ring containing two oxygen atoms.

- Acetic Acid Moiety : Contributes to its reactivity and potential for forming derivatives.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity. Notably, studies have demonstrated its potential in developing anti-inflammatory agents. For instance, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids synthesized from this compound showed anti-inflammatory effects surpassing those of standard drugs like aspirin in animal models.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Anti-inflammatory Effects : The compound's derivatives inhibit pro-inflammatory cytokines and modulate immune responses.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of synthesized derivatives in animal models. The results indicated that certain derivatives exhibited a significant reduction in inflammation markers compared to control groups treated with standard anti-inflammatory medications.

| Compound | Anti-inflammatory Activity (mg/kg) | Comparison with Aspirin |

|---|---|---|

| Derivative A | 10 | More effective |

| Derivative B | 20 | Comparable |

| Aspirin | 30 | Standard control |

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of derivatives derived from this compound. These compounds were tested against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Standard Antibiotics |

|---|---|---|

| Bacillus subtilis | 62.5 | More potent than ampicillin (250 µg/mL) |

| Escherichia coli | 100 | Comparable to ciprofloxacin (100 µg/mL) |

| Staphylococcus aureus | 50 | More effective than standard treatments |

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. The ability to modify the dioxane structure allows for the creation of various derivatives with potentially enhanced biological properties.

Table of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]propanoic acid | Propanoic acid moiety | Slightly larger carbon chain |

| 2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]butanoic acid | Butanoic acid moiety | Larger carbon chain than acetic acid |

| 2-[(2R,5S)-5-methyl-1,4-dioxan-2-y]pentanoic acid | Pentanoic acid moiety | Even larger carbon chain |

常见问题

Q. What are the common synthetic routes for 2-(5,5-Dimethyl-1,4-dioxan-2-yl)acetic acid in laboratory settings?

The synthesis typically involves the functionalization of a 1,4-dioxane ring with an acetic acid moiety. Lab-scale methods may adapt industrial protocols (e.g., batch reactors instead of continuous reactors) to optimize yield and purity. Key steps include condensation reactions under acidic or basic conditions, followed by purification via recrystallization or distillation . For derivatives with dimethyl substitutions, steric effects may necessitate longer reaction times or specialized catalysts. Post-synthesis, purity is confirmed using techniques like HPLC or GC-MS.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of the dimethyl groups on the dioxane ring. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Data from PubChem (e.g., InChI key, molecular formula) should be cross-referenced for validation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Accelerated stability studies under stress conditions (e.g., heat, light, humidity) are recommended. Use thermogravimetric analysis (TGA) to evaluate thermal decomposition and dynamic vapor sorption (DVS) for hygroscopicity. Store the compound at room temperature in airtight containers with desiccants to prevent hydrolysis of the dioxane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Employ factorial design (e.g., response surface methodology) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Computational tools (e.g., density functional theory (DFT)) predict reaction pathways and transition states, enabling targeted suppression of side reactions. For example, reducing agents like sodium borohydride may require strict anhydrous conditions to avoid unintended oxidation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Validate findings using orthogonal assays:

- In vitro: Compare cytotoxicity across multiple cell lines (e.g., HeLa, HEK293).

- In silico: Molecular docking studies predict binding affinities to target proteins.

- In vivo: Use genetically modified models to isolate mechanistic pathways. Reproducibility requires strict adherence to protocols documented in open-access repositories .

Q. How can computational tools enhance the study of this compound’s reactivity and applications?

Quantum chemical calculations (e.g., via Gaussian or ORCA software) model reaction mechanisms and electronic properties. Molecular dynamics simulations predict solvation effects and stability in biological matrices. Machine learning algorithms (e.g., random forest regression) analyze high-throughput screening data to prioritize experimental conditions. Integrate these tools with robotic platforms for automated reaction screening .

Q. What methodologies address challenges in scaling up synthesis for industrial research?

Transitioning from batch to continuous flow reactors improves heat/mass transfer and reduces byproducts. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time, such as pH and intermediate concentrations, ensuring consistency during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。